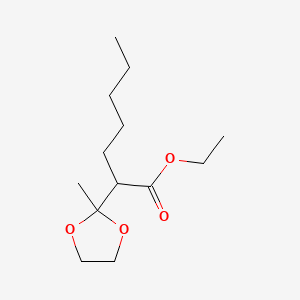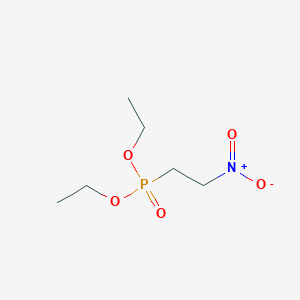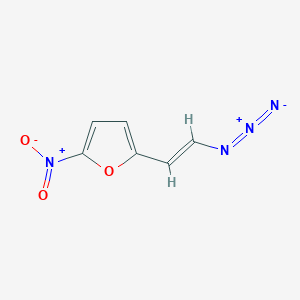
(4-Hydroxybutylidene)oxidanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxybutylidene)oxidanium is a chemical compound with the molecular formula C4H9O2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutylidene)oxidanium typically involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride in the presence of a polyalkylene glycol. This reaction is followed by hydrolysis to yield the final product . The reaction conditions are carefully controlled to ensure high purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high yield .
化学反応の分析
Types of Reactions: (4-Hydroxybutylidene)oxidanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups and the presence of reactive sites on the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(4-Hydroxybutylidene)oxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials
作用機序
The mechanism of action of (4-Hydroxybutylidene)oxidanium involves its interaction with specific molecular targets and pathways. It acts by modulating the activity of enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular metabolism and signal transduction .
類似化合物との比較
- (4-Hydroxybutylidene)oxonium
- 4-Amino-1-hydroxybutylidene-1,1-bisphosphonic acid
Comparison: (4-Hydroxybutylidene)oxidanium is unique due to its specific functional groups and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and applications. For instance, (4-Hydroxybutylidene)oxonium has a different reactivity profile and is used in different industrial processes .
特性
CAS番号 |
74716-63-5 |
|---|---|
分子式 |
C4H9O2+ |
分子量 |
89.11 g/mol |
IUPAC名 |
4-hydroxybutylideneoxidanium |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2/p+1 |
InChIキー |
PIAOXUVIBAKVSP-UHFFFAOYSA-O |
正規SMILES |
C(CC=[OH+])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)












